
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of morpholine derivatives can involve the reaction of various starting materials, such as o-formylphenylboronic acid, with morpholine to form benzoxaborole derivatives, as seen in the first paper . Although the exact synthesis of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine is not described, the methodologies used in these papers could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is characterized by the presence of a morpholine ring, which can be further modified with various substituents. The solid-state structure of a related compound, 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, exhibits a typical hydrogen-bonded dimer motif with a planar benzoxaborole fragment . This information suggests that the compound of interest may also form similar dimeric structures due to the presence of the morpholine moiety and a boron-containing group.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine. However, morpholine derivatives are known to be versatile in chemical reactions, such as the formation of phosphoinositide 3-kinase inhibitors . This indicates that the compound may also participate in various chemical reactions, potentially as an inhibitor or in the formation of complexes with metals, as seen with the tellurated derivative of morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound of interest are not explicitly discussed in the provided papers. However, the properties of morpholine derivatives can be inferred to some extent. For example, the tellurated derivative of morpholine exhibits specific NMR characteristics and forms complexes with platinum and ruthenium . These findings suggest that 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine may also show distinct NMR signals and could potentially form complexes with metals, influencing its physical and chemical properties.
Wissenschaftliche Forschungsanwendungen
Morpholine Derivatives in Chemical and Pharmacological Research
- Morpholine and its derivatives have been explored extensively for their diverse pharmacological activities. These compounds, including those with a morpholine ring, are developed for various pharmacological applications due to their broad spectrum of activities. The chemical design and synthesis of morpholine derivatives have led to compounds with significant interest in biochemistry and pharmacology, indicating a potential area of application for compounds with similar structures, such as 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (M. Asif & M. Imran, 2019).
Boron-Containing Compounds in Organic Electronics
- Boron-doped materials, particularly those involving boron-containing organic compounds, have emerged as promising materials for organic electronics. The structural design and synthesis of such materials have been central to developments in organic light-emitting diodes (OLEDs) and other optoelectronic devices. This suggests potential research applications for boron-containing compounds in the development of new organic semiconductor materials (B. Squeo & M. Pasini, 2020).
Toxicity and Environmental Impact Studies
- The environmental impact and toxicity of compounds, including those related to phenoxy herbicides and other chemically active agents, have been the subject of extensive research. Studies focusing on the sorption, degradation, and ecological effects of these compounds provide valuable insights into the environmental considerations that may be relevant for the handling and application of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine (D. Werner, J. Garratt, & G. Pigott, 2012).
Potential for Antioxidant and Anticancer Research
- The exploration of natural compounds for their antioxidant and anticancer properties has highlighted the importance of structural diversity in bioactive molecules. Studies on various natural compounds, including polyphenols and flavonoids, underline the potential of chemically diverse compounds in biomedical research, suggesting avenues for the investigation of 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine in similar contexts (I. Munteanu & C. Apetrei, 2021).
Eigenschaften
IUPAC Name |
4-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)16-7-5-15(6-8-16)9-10-20-11-13-21-14-12-20/h5-8H,9-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGUDBLEQZQAGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403317 | |
| Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine | |
CAS RN |
364794-81-0 | |
| Record name | 4-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20403317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



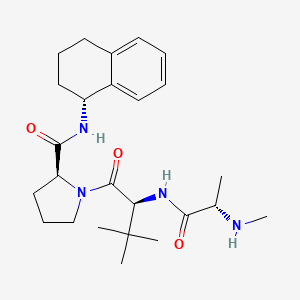
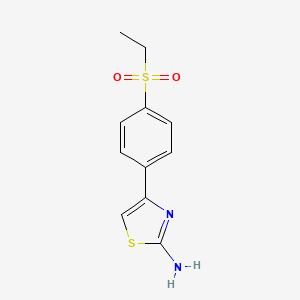
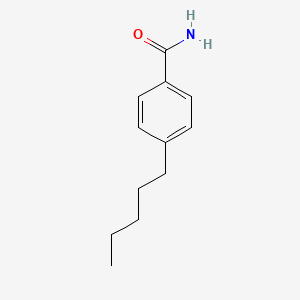
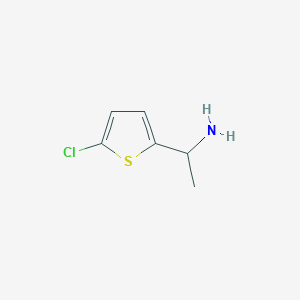
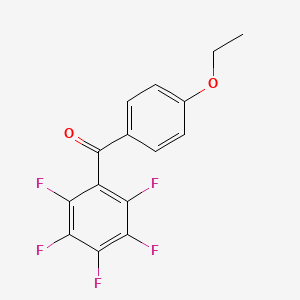
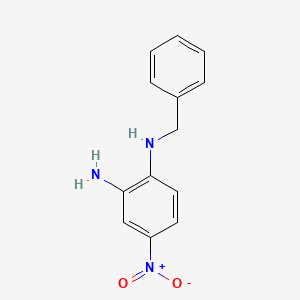
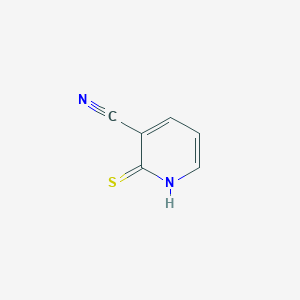
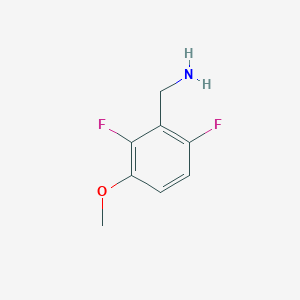
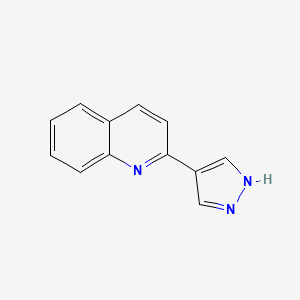
![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 2-furoate](/img/structure/B1308635.png)
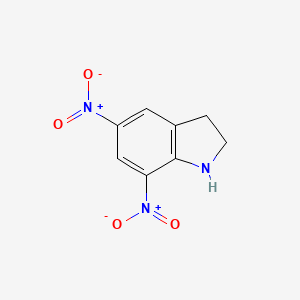
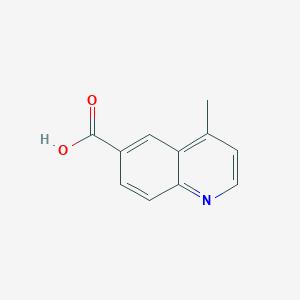
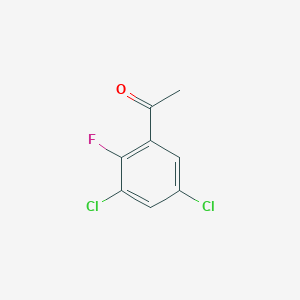
![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1308646.png)